molecular formula C12H11N5O3S B2913193 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide CAS No. 2034285-66-8

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

Cat. No. B2913193
CAS RN: 2034285-66-8
M. Wt: 305.31
InChI Key: HVGIMDIZRQJXHW-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C12H11N5O3S and its molecular weight is 305.31. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Organic Synthesis

The compound has been explored as a catalyst in organic synthesis. Specifically, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide (let’s call it NDP ) acts as a novel and highly efficient catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . These derivatives are valuable due to their biological activities, including antibacterial, anti-inflammatory, and antiviral properties. The condensation reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with various arylaldehydes proceeds smoothly under neutral conditions, facilitated by NDP. Notably, the in situ generation of the Br+ ion from NDP contributes to the catalytic process .

Medicinal Chemistry and Immunomodulation

While not directly studied for this compound, related structures have shown promise. For instance, N-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5H-pyrimidinesulfone)-N′-isonicotinoylhydrazide exhibits immunomodulatory activity against leprosy and tuberculosis mycobacteria . Although not identical, this information suggests potential avenues for exploring the immunotropic effects of NDP.

Structure–Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial. In the series of 2,1-benzothiazine derivatives, the synthesis of methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its analogs (including substitutions in the benzene moiety) has been investigated. While not directly related to NDP, this work highlights the importance of exploring similar derivatives to uncover new regularities in structure–activity relationships .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3S/c18-10(8-5-13-6-15-8)14-2-3-17-11(19)9-7(1-4-21-9)16-12(17)20/h1,4-6H,2-3H2,(H,13,15)(H,14,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGIMDIZRQJXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=O)N(C2=O)CCNC(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide

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